Cas no 1506414-62-5 ((4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine)

(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine is a fluorinated and brominated aromatic amine with potential applications in pharmaceutical and agrochemical research. Its structure features a bromine substituent at the para position and fluorine atoms at the ortho positions, enhancing its reactivity in electrophilic and nucleophilic substitution reactions. The ethylmethylamine moiety contributes to its versatility as an intermediate in the synthesis of bioactive compounds. This compound is particularly valuable in medicinal chemistry for the development of targeted small molecules due to its halogenated aromatic core, which can influence binding affinity and metabolic stability. High purity and well-defined synthetic pathways ensure reproducibility in research applications.
(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine structure
1506414-62-5 structure
商品名:(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine
CAS番号:1506414-62-5
MF:C9H10BrF2N
メガワット:250.083208560944
CID:5056996

(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine 化学的及び物理的性質

名前と識別子

    • [(4-bromo-2,6-difluorophenyl)methyl](ethyl)amine
    • N-[(4-bromo-2,6-difluorophenyl)methyl]ethanamine
    • (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine
    • インチ: 1S/C9H10BrF2N/c1-2-13-5-7-8(11)3-6(10)4-9(7)12/h3-4,13H,2,5H2,1H3
    • InChIKey: LGFJPESKMWECOZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)F)CNCC)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 145
  • トポロジー分子極性表面積: 12
  • 疎水性パラメータ計算基準値(XlogP): 2.5

(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B196170-125mg
[(4-Bromo-2,6-difluorophenyl)methyl](ethyl)amine
1506414-62-5
125mg
$ 465.00 2022-06-07
TRC
B196170-250mg
[(4-Bromo-2,6-difluorophenyl)methyl](ethyl)amine
1506414-62-5
250mg
$ 770.00 2022-06-07

(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine 関連文献

(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amineに関する追加情報

Introduction to (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine (CAS No. 1506414-62-5)

(4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine, identified by its CAS number 1506414-62-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a bromine substituent at the para position relative to a phenyl ring substituted with two fluorine atoms. The presence of both bromine and fluorine atoms imparts distinct electronic and steric properties, making this molecule a valuable scaffold for the development of novel bioactive agents.

The structural features of (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine are particularly intriguing from a chemical perspective. The bromine atom at the 4-position of the phenyl ring enhances the electrophilicity of the aromatic system, facilitating its participation in various chemical transformations such as cross-coupling reactions. This property is particularly useful in synthetic organic chemistry, where such transformations are often employed to construct complex molecular architectures. Additionally, the two fluorine atoms at the 2- and 6-positions introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule towards biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of fluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules is well-documented to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. For instance, fluorinated analogs of existing drugs have often demonstrated improved efficacy and reduced side effects compared to their non-fluorinated counterparts. Given these advantages, compounds like (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine are being extensively studied as potential leads for new therapeutic agents.

One of the most compelling aspects of (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine is its utility as a building block in drug discovery programs. The combination of a brominated aromatic ring and an amine functional group provides multiple handles for further chemical modification. This flexibility allows chemists to tailor the properties of the molecule to specific biological targets. For example, the amine group can be readily functionalized to introduce various pharmacophores, while the bromine atom can be used in palladium-catalyzed cross-coupling reactions to attach different substituents across the aromatic core.

Current research in this area has highlighted several promising applications of (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine. One notable study has focused on its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted by therapeutic agents. By incorporating this compound into drug candidates, researchers aim to develop inhibitors with enhanced selectivity and potency against specific kinases implicated in various diseases. Preliminary results suggest that derivatives of (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine exhibit promising activity in vitro.

Another area where this compound has shown promise is in the development of antimicrobial agents. The unique structural features of (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine make it a suitable candidate for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Recent studies have demonstrated that certain analogs derived from this scaffold exhibit significant antibacterial activity against resistant strains of pathogens. This finding underscores the potential of fluorinated aromatic compounds as alternatives to conventional antibiotics.

Furthermore, there is growing evidence suggesting that compounds like (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine may have applications in neurodegenerative disease research. The ability to modulate kinase activity and disrupt bacterial infections are both relevant to understanding and treating conditions such as Alzheimer's disease and Parkinson's disease. By leveraging the structural versatility of this compound, researchers hope to identify novel therapeutic strategies that can address these challenging neurological disorders.

From a synthetic chemistry perspective, one of the key advantages of working with (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine is its amenability to modern synthetic methodologies. The presence of both bromine and fluorine atoms allows for diverse reaction pathways, including Suzuki-Miyaura cross-coupling for C-C bond formation and nucleophilic substitution reactions for introducing new functional groups. These synthetic strategies enable chemists to rapidly explore structural diversity and optimize lead compounds for biological evaluation.

In conclusion, (4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine (CAS No. 1506414-62-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel bioactive agents targeting various diseases. Ongoing studies continue to uncover new applications for this molecule, highlighting its importance as a building block in drug discovery programs. As research progresses, it is likely that derivatives of this compound will play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD